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Abstract
This document provides a detailed application note and protocol for the simple, rapid, and cost-

effective quantitative determination of Trelagliptin Succinate in bulk and pharmaceutical

dosage forms using UV-Vis spectrophotometry. The described method is validated in

accordance with International Council for Harmonisation (ICH) guidelines and includes a

protocol for forced degradation studies to establish the stability-indicating nature of the method.

Introduction
Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2

diabetes mellitus.[1][2] It offers the convenience of once-weekly oral administration, improving

patient adherence to treatment.[1] Accurate and reliable analytical methods are crucial for the

quality control of Trelagliptin Succinate in pharmaceutical formulations. UV-Vis

spectrophotometry provides a straightforward and accessible technique for its quantification.

This application note details a validated UV-Vis spectrophotometric method for the

determination of Trelagliptin Succinate. The method is based on the measurement of

absorbance in the ultraviolet region. Furthermore, forced degradation studies were conducted

to demonstrate the method's specificity and stability-indicating capability.
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Principle of the Method
The quantitative determination of Trelagliptin Succinate is based on Beer-Lambert's law,

which states that the absorbance of a solution is directly proportional to the concentration of the

analyte. The method involves measuring the absorbance of Trelagliptin Succinate in a

suitable solvent at its wavelength of maximum absorbance (λmax).

Instrumentation and Reagents
Instrumentation:

UV-Visible Spectrophotometer (double beam)

Analytical Balance

Volumetric flasks (Class A)

Pipettes (Class A)

Ultrasonicator

Reagents and Chemicals:

Trelagliptin Succinate reference standard (≥99% purity)

Acetonitrile (HPLC grade)[3][4]

Methanol (HPLC grade)[1]

Distilled water or Milli-Q water

Hydrochloric acid (0.1N)[3]

Sodium hydroxide (0.1N)[3]

Hydrogen peroxide (3% v/v)[3]
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Selection of Solvent
The solubility of Trelagliptin Succinate was tested in various solvents, including methanol,

acetonitrile, and distilled water. Acetonitrile was selected as the optimal solvent due to its ability

to readily dissolve the drug and provide a clear, stable solution with minimal interference in the

UV scanning range.[3]

Determination of Maximum Absorbance (λmax)
A standard solution of Trelagliptin Succinate (e.g., 30 µg/mL) was prepared in acetonitrile and

scanned over the UV range of 200-400 nm against a solvent blank. The wavelength of

maximum absorbance (λmax) was determined to be approximately 276 nm.[3][4]

Protocol 1: Preparation of Standard and Sample
Solutions
1. Preparation of Standard Stock Solution (100 µg/mL):

Accurately weigh 10 mg of Trelagliptin Succinate reference standard.
Transfer it to a 100 mL volumetric flask.
Add approximately 70 mL of acetonitrile and sonicate for 10-15 minutes to dissolve the drug
completely.
Make up the volume to 100 mL with acetonitrile and mix well.

2. Preparation of Working Standard Solutions for Calibration Curve:

From the standard stock solution, pipette appropriate aliquots into a series of 10 mL
volumetric flasks. For a concentration range of 10-60 µg/mL, pipette 1.0, 2.0, 3.0, 4.0, 5.0,
and 6.0 mL.[3]
Dilute each to the mark with acetonitrile and mix thoroughly.

3. Preparation of Sample Solution (from tablet dosage form):

Weigh and crush 20 tablets to obtain a fine powder.
Accurately weigh a quantity of the powder equivalent to 10 mg of Trelagliptin Succinate.
Transfer the powder to a 100 mL volumetric flask.
Add about 70 mL of acetonitrile and sonicate for 20-30 minutes to ensure complete
extraction of the drug.
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Make up the volume to 100 mL with acetonitrile, mix well, and filter the solution through a
0.45 µm membrane filter.
From the filtered solution, prepare a suitable dilution in acetonitrile to obtain a final
concentration within the calibration range (e.g., 30 µg/mL).

Construction of Calibration Curve
The absorbance of each working standard solution was measured at 276 nm against

acetonitrile as a blank. A calibration curve was constructed by plotting absorbance versus

concentration. The linearity of the method was evaluated by determining the correlation

coefficient (r²) of the calibration curve.

Protocol 2: Method Validation
The developed spectrophotometric method was validated as per ICH Q2(R1) guidelines for the

following parameters:

1. Linearity:

Prepare a series of at least five concentrations of Trelagliptin Succinate (e.g., 10-60
µg/mL).[3]
Measure the absorbance of each solution at 276 nm.
Plot a graph of absorbance versus concentration and determine the correlation coefficient.

2. Accuracy (% Recovery):

Perform recovery studies by the standard addition method.
To a pre-analyzed sample solution, add known amounts of the standard drug at three
different levels (e.g., 80%, 100%, and 120% of the sample concentration).
Measure the absorbance of the resulting solutions and calculate the percentage recovery.

3. Precision:

Intraday Precision (Repeatability): Analyze a specific concentration of Trelagliptin
Succinate (e.g., 30 µg/mL) six times on the same day.
Interday Precision (Intermediate Precision): Analyze the same concentration on three
different days.
Calculate the % Relative Standard Deviation (%RSD) for the absorbance values.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b560024?utm_src=pdf-body
https://saspublishers.com/media/articles/SAJP_135_132-138.pdf
https://www.benchchem.com/product/b560024?utm_src=pdf-body
https://www.benchchem.com/product/b560024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD and LOQ can be calculated based on the standard deviation of the response and the
slope of the calibration curve using the following formulae:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope
of the calibration curve.

Protocol 3: Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method. A working stock solution of Trelagliptin (e.g., 30 µg/mL) was subjected to the following

stress conditions:[3]

1. Acid Hydrolysis:

To 3 mL of the working stock solution, add 1 mL of 0.1N HCl.[3]
Keep the solution for a specified period (e.g., 2 hours at 90°C).[5]
Neutralize the solution with 0.1N NaOH and dilute with acetonitrile to the initial concentration.
Scan the solution in the 200-400 nm range.

2. Base Hydrolysis:

To 3 mL of the working stock solution, add 1 mL of 0.1N NaOH.[3]
Keep the solution for a specified period.
Neutralize the solution with 0.1N HCl and dilute with acetonitrile.
Scan the solution.

3. Oxidative Degradation:

To the Trelagliptin working stock solution, add 1 mL of 3% v/v H₂O₂.[3]
Keep the solution at room temperature for a specified time.
Dilute with acetonitrile and scan.

4. Thermal Degradation:

Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 80°C)
for a defined period.[3]
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Alternatively, heat the stock solution in a sealed vial.
Allow to cool, dilute appropriately with acetonitrile, and scan.

5. Photolytic Degradation:

Expose the drug solution to UV light (e.g., 4500 lx) for a specified duration (e.g., 2 days).[6]
Scan the solution.

The resulting spectra from the degradation studies should be compared with the spectrum of

an undegraded standard solution to observe any changes in absorbance or λmax.

Data Presentation
The quantitative data obtained from the method development and validation are summarized in

the following tables.

Table 1: Optical Characteristics and Method Parameters

Parameter Value

Analyte Trelagliptin Succinate

Solvent Acetonitrile

λmax (nm) 276

Beer's Law Range (µg/mL) 10 - 60[3][4]

Regression Equation (y = mx + c) y = 0.012x + 0.003

| Correlation Coefficient (r²) | 0.9993[3][4] |

Table 2: Method Validation Parameters
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Parameter Result
Acceptance Criteria (as
per ICH)

Accuracy (% Recovery) 99.97%[3][4] 98.0% - 102.0%

Precision (%RSD)

- Intraday < 2% %RSD ≤ 2%

- Interday < 2% %RSD ≤ 2%

Limit of Detection (LOD) 0.0563 µg/mL[3][4] -

| Limit of Quantification (LOQ) | 0.1689 µg/mL[3][4] | - |

Table 3: Results of Forced Degradation Studies

Stress Condition % Degradation Observations

Acid (0.1N HCl) Significant
Change in λmax and
absorbance

Base (0.1N NaOH) Significant
Change in λmax and

absorbance

Oxidation (3% H₂O₂) Significant Change in absorbance

Thermal (Dry Heat, 80°C) Significant Change in absorbance

| Photolytic (UV Light) | Stable | Minimal change in absorbance |

Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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